2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that features a benzothiazole moiety and a pyrrolidinyl benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the pyrrolidinyl benzoate group. Common reagents used in these reactions include thionyl chloride, amines, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE
- Ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Methyl 4-{3-[(methylamino)carbonothioylamino]-2,5-dioxo-1-pyrrolidinyl}benzoate
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and pyrrolidinyl benzoate groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15N3O5S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C20H15N3O5S/c24-16(22-20-21-14-3-1-2-4-15(14)29-20)11-28-19(27)12-5-7-13(8-6-12)23-17(25)9-10-18(23)26/h1-8H,9-11H2,(H,21,22,24) |
InChI Key |
ZDIPPCNOUXXHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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